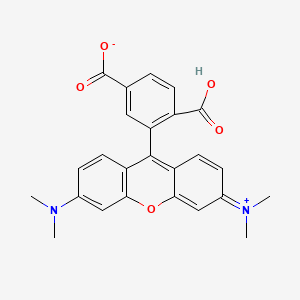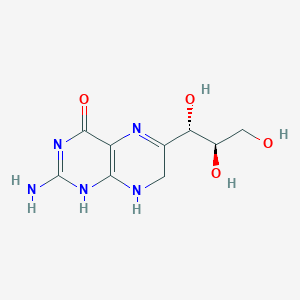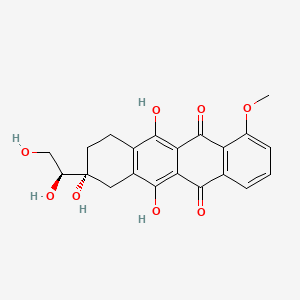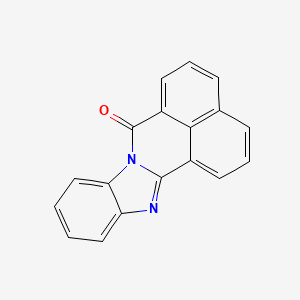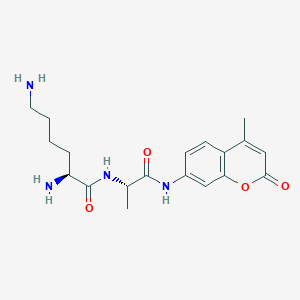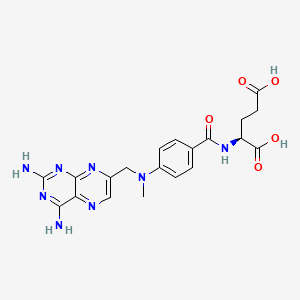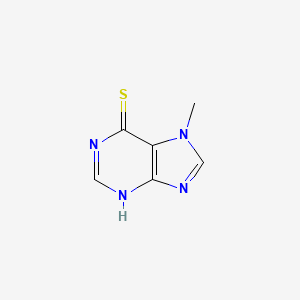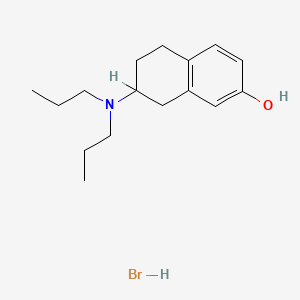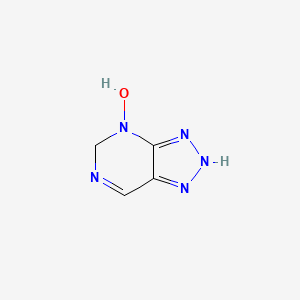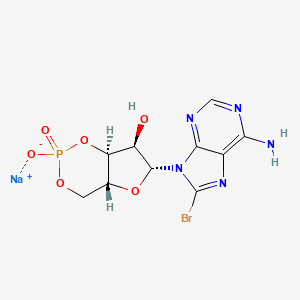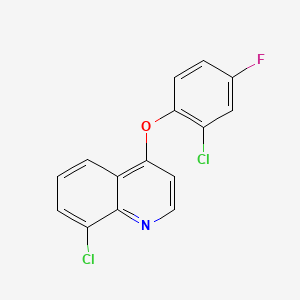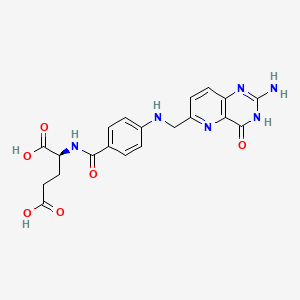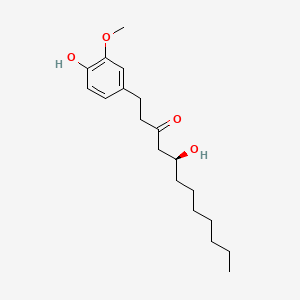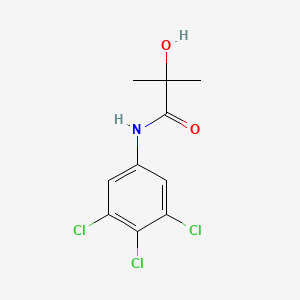
Propanamide, 2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AA560 is a nonsteroidal antiandrogen. AA560 decreases the uptake of 3H-androgens in the ventral prostate. AA560 decreases the weight of accessory organs.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Antibacterial Properties :
- A study by Baranovskyi et al. (2018) explored the synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides through copper catalytic anionarylation. The synthesized compounds, including variants of propanamide, demonstrated significant antibacterial and antifungal properties, indicating potential applications in antimicrobial research (Baranovskyi et al., 2018).
Photocatalysis in Environmental Applications :
- Sturini et al. (1997) investigated the TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide (a variant of propanamide) in water. This study highlights the potential use of propanamide derivatives in environmental applications, particularly in the photocatalytic degradation of herbicides and related compounds (Sturini et al., 1997).
Pharmaceutical Research and Drug Development :
- Research on a specific variant, tepoxalin, which shares a similar structure to the compound , was conducted by Knight et al. (1996). Tepoxalin is known for its dual inhibition of cyclooxygenase and 5-lipoxygenase activities. The study primarily focused on the toxicological profile of tepoxalin in rats and dogs, providing insight into the safety and potential therapeutic applications of related propanamide compounds (Knight et al., 1996).
Material Science and Optical Properties :
- Prabhu et al. (2000) synthesized N-(2-chlorophenyl)-(1-propanamide) and examined its potential as an organic nonlinear optical material. Their study indicates the material's suitability for electro-optic applications due to its favorable optical and physical properties (Prabhu et al., 2000).
Pharmacokinetics and Metabolism Studies :
- Wu et al. (2006) conducted a study on S-1, a selective androgen receptor modulator that is structurally similar to the propanamide . This research provides important insights into the pharmacokinetics, metabolism, and potential therapeutic applications of propanamide derivatives in the treatment of androgen-dependent diseases (Wu et al., 2006).
Eigenschaften
CAS-Nummer |
65372-80-7 |
|---|---|
Produktname |
Propanamide, 2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)- |
Molekularformel |
C10H10Cl3NO2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)propanamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-10(2,16)9(15)14-5-3-6(11)8(13)7(12)4-5/h3-4,16H,1-2H3,(H,14,15) |
InChI-Schlüssel |
FVEPMRZJQUYLRA-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC(=C(C(=C1)Cl)Cl)Cl)O |
Kanonische SMILES |
CC(C)(C(=O)NC1=CC(=C(C(=C1)Cl)Cl)Cl)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AA 560 AA560 N-(2-chloromethyl-2-hydroxypropionyl)-3,4,5-trichloroaniline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



